molecular formula C11H14ClFN2 B11779046 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine

1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine

Cat. No.: B11779046
M. Wt: 228.69 g/mol
InChI Key: CMLICXZTWSTRQQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound is characterized by the presence of a pyrrolidine ring substituted with a 5-chloro-2-fluorobenzyl group.

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.

    Introduction of the 5-Chloro-2-fluorobenzyl Group: The 5-chloro-2-fluorobenzyl group can be introduced through nucleophilic substitution reactions.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common for this compound, especially at the benzyl position.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on various biological systems.

    Medicine: The compound is investigated for its potential therapeutic applications.

    Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H14ClFN2

Molecular Weight

228.69 g/mol

IUPAC Name

1-[(5-chloro-2-fluorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C11H14ClFN2/c12-9-1-2-11(13)8(5-9)6-15-4-3-10(14)7-15/h1-2,5,10H,3-4,6-7,14H2

InChI Key

CMLICXZTWSTRQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=C(C=CC(=C2)Cl)F

Origin of Product

United States

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